molecular formula C12H9ClN2O3 B11803933 2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

Cat. No.: B11803933
M. Wt: 264.66 g/mol
InChI Key: SHVYUBPLCSCZOC-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is an organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a dihydropyridazine ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the dihydropyridazine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

The presence of the carboxylic acid group in 2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid makes it unique compared to its analogs. This functional group can participate in various chemical reactions, such as esterification and amidation, providing opportunities for further derivatization and functionalization. Additionally, the carboxylic acid group can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c13-10-4-2-1-3-8(10)7-15-11(16)9(12(17)18)5-6-14-15/h1-6H,7H2,(H,17,18)

InChI Key

SHVYUBPLCSCZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)C(=O)O)Cl

Origin of Product

United States

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